molecular formula C13H17N3O2S2 B2688698 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine CAS No. 1428371-36-1

1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine

Cat. No. B2688698
CAS RN: 1428371-36-1
M. Wt: 311.42
InChI Key: CEVAOEZOBBBWGM-UHFFFAOYSA-N
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Description

1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Anticancer Applications

  • Propanamide Derivatives with Anticancer Potential : A study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. These compounds demonstrated strong anticancer activity, with some showing lower IC50 values than doxorubicin, indicating their potential as potent anticancer agents (Rehman et al., 2018).

  • Thiophene and Thiazole Derivatives Against Breast Cancer : Another study reported the synthesis of novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives possessing a biologically active sulfone moiety. These compounds were evaluated for their in-vitro anticancer activity against the human breast cancer cell line (MCF7), with some showing better activity than the reference drug, Doxorubicin (Al-Said et al., 2011).

Antimicrobial Applications

  • Heterocycles Based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole : A research focused on the synthesis of new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole treated with various compounds to yield sulfonamide derivatives. These derivatives were evaluated for their antimicrobial activity, showing promising results (El‐Emary et al., 2002).

Enzyme Inhibition and Molecular Docking Studies

  • Oxadiazole-Benzyl Sulfides as BChE Inhibitors : Compounds synthesized from 1,3,4-oxadiazole and piperidin-1-ylsulfonyl benzylsulfides were screened against butyrylcholinesterase (BChE) enzyme. Molecular docking studies were conducted to understand the ligand-BChE binding affinity, showing that amino acid residues like Gly116, His438, Tyr332, and Ser198 play significant roles in ligand stabilization within the BChE binding site (Khalid et al., 2016).

properties

IUPAC Name

1-(1-methylimidazol-4-yl)sulfonyl-4-thiophen-3-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S2/c1-15-8-13(14-10-15)20(17,18)16-5-2-11(3-6-16)12-4-7-19-9-12/h4,7-11H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVAOEZOBBBWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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